(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine
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Overview
Description
The compound “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitro group, phenylmethoxy groups, and an imidazolo-oxazaperhydroine core, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” typically involves multi-step organic reactions. The process may start with the preparation of the imidazolo-oxazaperhydroine core, followed by the introduction of the nitro group and phenylmethoxy substituents. Common reagents and catalysts used in these reactions include nitrating agents, protecting groups, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylmethoxy groups can be cleaved under reductive conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may produce various substituted imidazolo-oxazaperhydroine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the nitro group and phenylmethoxy substituents may contribute to its interaction with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials, such as polymers or pharmaceuticals. Its unique chemical properties may also make it useful in various industrial processes, such as catalysis or material science.
Mechanism of Action
The mechanism of action of “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” would depend on its specific interactions with molecular targets. The nitro group may participate in redox reactions, while the phenylmethoxy groups may contribute to binding interactions with proteins or other biomolecules. The imidazolo-oxazaperhydroine core may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- (3S)-6-Nitro-3-((4-methoxyphenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine
- (3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and core structure. This combination may result in unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
187235-28-5 |
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Molecular Formula |
C20H19N3O5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(6S)-2-nitro-6-[(4-phenylmethoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C20H19N3O5/c24-23(25)19-11-22-10-18(14-28-20(22)21-19)27-13-16-6-8-17(9-7-16)26-12-15-4-2-1-3-5-15/h1-9,11,18H,10,12-14H2/t18-/m0/s1 |
InChI Key |
UUWGSZMZJOZWCU-SFHVURJKSA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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